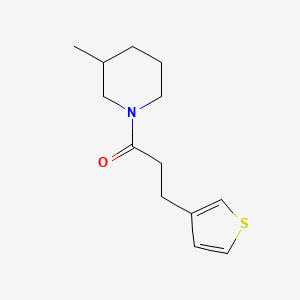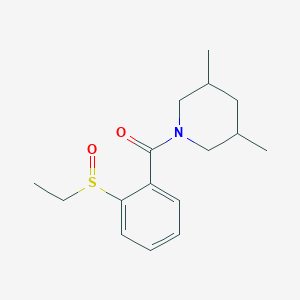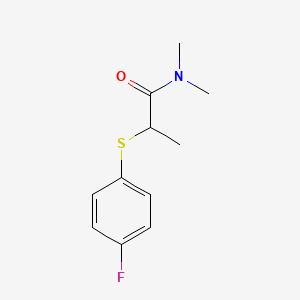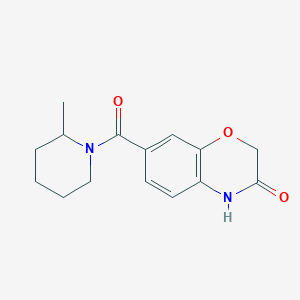
2-(2,3-dihydro-1H-inden-5-yloxy)-N,N-dimethylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,3-dihydro-1H-inden-5-yloxy)-N,N-dimethylpropanamide, also known as IDPN, is a chemical compound that has been widely used in scientific research for its unique properties. IDPN is a synthetic compound that belongs to the class of amides and has been studied for its potential applications in various fields such as neuroscience, pharmacology, and toxicology.
Mecanismo De Acción
The exact mechanism of action of 2-(2,3-dihydro-1H-inden-5-yloxy)-N,N-dimethylpropanamide is not fully understood, but it is believed to act as a neurotoxin by disrupting the function of microtubules in neurons. Microtubules are important structures that are involved in cell division, intracellular transport, and cell shape. 2-(2,3-dihydro-1H-inden-5-yloxy)-N,N-dimethylpropanamide has been shown to disrupt the microtubule network in neurons, leading to axonal degeneration and neuronal death.
Biochemical and Physiological Effects:
2-(2,3-dihydro-1H-inden-5-yloxy)-N,N-dimethylpropanamide has been shown to induce a variety of biochemical and physiological effects in animal models. These effects include vestibular dysfunction, ataxia, tremors, and convulsions. 2-(2,3-dihydro-1H-inden-5-yloxy)-N,N-dimethylpropanamide has also been shown to induce oxidative stress and inflammation in the nervous system, which may contribute to its neurotoxic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2,3-dihydro-1H-inden-5-yloxy)-N,N-dimethylpropanamide has several advantages for lab experiments. It is a synthetic compound that is readily available and has a high degree of purity. 2-(2,3-dihydro-1H-inden-5-yloxy)-N,N-dimethylpropanamide is also relatively inexpensive compared to other neurotoxic compounds. However, 2-(2,3-dihydro-1H-inden-5-yloxy)-N,N-dimethylpropanamide has some limitations for lab experiments. It has a narrow therapeutic window and can induce severe toxicity at high doses. 2-(2,3-dihydro-1H-inden-5-yloxy)-N,N-dimethylpropanamide also has limited solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of 2-(2,3-dihydro-1H-inden-5-yloxy)-N,N-dimethylpropanamide. One area of research is the development of new compounds that have similar neurotoxic effects but with improved safety profiles. Another area of research is the investigation of the molecular mechanisms underlying the neurotoxic effects of 2-(2,3-dihydro-1H-inden-5-yloxy)-N,N-dimethylpropanamide. This may lead to the development of new therapeutic strategies for neurodegenerative diseases. Finally, the use of 2-(2,3-dihydro-1H-inden-5-yloxy)-N,N-dimethylpropanamide in combination with other neurotoxic compounds may provide new insights into the complex interactions between chemicals and the nervous system.
Métodos De Síntesis
The synthesis of 2-(2,3-dihydro-1H-inden-5-yloxy)-N,N-dimethylpropanamide involves the reaction of 2,3-dihydroindene with N,N-dimethylacrylamide in the presence of a catalyst such as palladium on carbon. The reaction takes place under mild conditions and yields 2-(2,3-dihydro-1H-inden-5-yloxy)-N,N-dimethylpropanamide as a white crystalline solid. The purity of 2-(2,3-dihydro-1H-inden-5-yloxy)-N,N-dimethylpropanamide can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
2-(2,3-dihydro-1H-inden-5-yloxy)-N,N-dimethylpropanamide has been extensively used in scientific research for its potential applications in various fields. In neuroscience, 2-(2,3-dihydro-1H-inden-5-yloxy)-N,N-dimethylpropanamide has been used to induce vestibular dysfunction in animal models, which has helped in the study of the vestibular system and its role in balance and spatial orientation. 2-(2,3-dihydro-1H-inden-5-yloxy)-N,N-dimethylpropanamide has also been studied for its potential neuroprotective effects against neurotoxic agents such as kainic acid and 6-hydroxydopamine.
In pharmacology, 2-(2,3-dihydro-1H-inden-5-yloxy)-N,N-dimethylpropanamide has been used to study the effects of drugs on the central nervous system. 2-(2,3-dihydro-1H-inden-5-yloxy)-N,N-dimethylpropanamide has been shown to enhance the effects of certain drugs such as ethanol and barbiturates, and has been used as a tool to study the mechanisms of action of these drugs.
In toxicology, 2-(2,3-dihydro-1H-inden-5-yloxy)-N,N-dimethylpropanamide has been used as a model compound to study the effects of chemical exposure on the nervous system. 2-(2,3-dihydro-1H-inden-5-yloxy)-N,N-dimethylpropanamide has been shown to induce neurotoxicity in animal models, and has been used to study the mechanisms of chemical-induced neurotoxicity.
Propiedades
IUPAC Name |
2-(2,3-dihydro-1H-inden-5-yloxy)-N,N-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-10(14(16)15(2)3)17-13-8-7-11-5-4-6-12(11)9-13/h7-10H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRXIPKPJWCBWKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)C)OC1=CC2=C(CCC2)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-dihydro-1H-inden-5-yloxy)-N,N-dimethylpropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[3-(Methoxymethyl)phenyl]-(2-methyl-2,3-dihydroindol-1-yl)methanone](/img/structure/B7515134.png)
![Methyl 4-[2-(cyclopropylamino)-2-oxo-1-phenylethoxy]-3-methoxybenzoate](/img/structure/B7515138.png)
![2-Cyclopent-2-en-1-yl-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethanone](/img/structure/B7515155.png)






![ethyl 1-[(E)-3-(3-methoxyphenyl)prop-2-enoyl]piperidine-3-carboxylate](/img/structure/B7515196.png)
